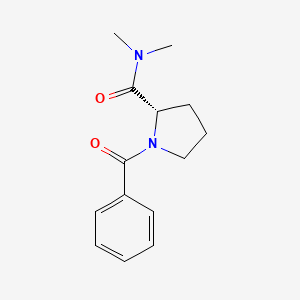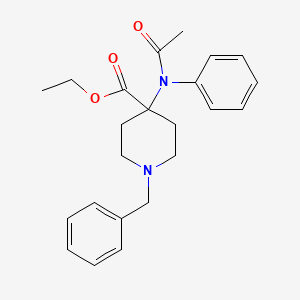
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylcarbonyl group attached to the nitrogen atom of the prolinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide typically involves the reaction of L-proline with a phenylcarbonyl chloride in the presence of a base, followed by N,N-dimethylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted amides.
Aplicaciones Científicas De Investigación
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The N,N-dimethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- N,N-dimethyl-1-(phenylcarbonyl)-L-alaninamide
- N,N-dimethyl-1-(phenylcarbonyl)-L-valinamide
- N,N-dimethyl-1-(phenylcarbonyl)-L-leucinamide
Comparison: 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide is unique due to the presence of the proline ring, which imparts rigidity to the molecule and influences its interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(2S)-1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)14(18)12-9-6-10-16(12)13(17)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3/t12-/m0/s1 |
Clave InChI |
TXKVXROWSVXPDW-LBPRGKRZSA-N |
SMILES isomérico |
CN(C)C(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B8501721.png)
